アトラセンタン塩酸塩

概要

説明

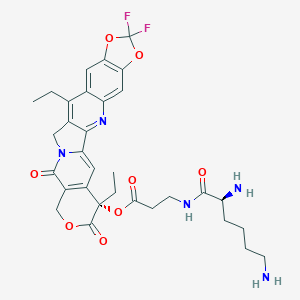

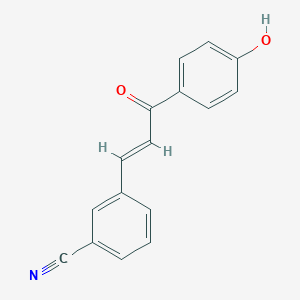

アトラセンタン塩酸塩は、非小細胞肺がんや糖尿病性腎臓病など、さまざまな種類の癌の治療における潜在的な効能について研究されている実験的な薬剤です。これは、血管を収縮させ、細胞の増殖を引き起こすタンパク質であるエンドセリンの作用を阻害する、選択的なエンドセリンA受容体拮抗薬です .

2. 製法

合成経路と反応条件: アトラセンタン塩酸塩の合成は、コアのピロリジン構造の調製から始まる複数のステップを伴います。主なステップには以下が含まれます。

- ピロリジン環の形成。

- ベンゾジオキソールとメトキシフェニル基の導入。

- ジブチルアミノ基との最終カップリング。

工業的生産方法: アトラセンタン塩酸塩の工業的生産は、通常、高収率と純度を確保するために最適化された反応条件を用いた大規模合成を伴います。このプロセスには以下が含まれます。

- 高純度の試薬を使用する。

- 制御された反応温度と圧力。

- 結晶化やクロマトグラフィーなどの精製ステップで最終生成物を単離する .

科学的研究の応用

Atrasentan Hydrochloride has several scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of endothelin receptor antagonists.

Biology: Investigated for its effects on cell proliferation and apoptosis.

Medicine: Studied for its potential to treat cancer and diabetic kidney disease by reducing proteinuria and improving kidney function.

Industry: Explored for its potential use in developing new therapeutic agents for chronic kidney diseases.

作用機序

アトラセンタン塩酸塩は、エンドセリンA受容体を選択的に阻害することにより効果を発揮します。この受容体は、血管収縮や細胞増殖など、さまざまな生理学的プロセスに関与しています。この受容体を阻害することにより、アトラセンタン塩酸塩は血管収縮と細胞増殖を抑制することができ、これは癌や腎臓病などの状態に有益です .

類似の化合物:

シタキセンタン: 主に肺動脈性高血圧症に使用される別のエンドセリン受容体拮抗薬です。

アンブリセンタン: シタキセンタンと同様、肺動脈性高血圧症の治療に使用されます。

ボスエンタン: 肺動脈性高血圧症に使用される二重エンドセリン受容体拮抗薬です。

比較: アトラセンタン塩酸塩は、エンドセリンA受容体に対する高い選択性という点で独特であり、細胞増殖とタンパク質尿の抑制に特に効果的です。他のエンドセリン受容体拮抗薬とは異なり、アトラセンタン塩酸塩は、糖尿病性腎臓病や特定の癌の治療において有望な結果を示しています .

生化学分析

Biochemical Properties

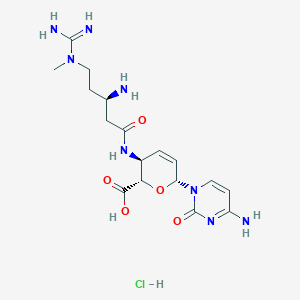

Atrasentan hydrochloride plays a significant role in biochemical reactions by selectively inhibiting endothelin A receptors. This compound interacts primarily with endothelin-1, a peptide that induces vasoconstriction and cell proliferation. By binding to endothelin A receptors with high affinity (IC50 of 0.2 nM for endothelin A compared to 190 nM for endothelin B receptors), atrasentan hydrochloride effectively blocks the downstream signaling pathways activated by endothelin-1 . This interaction prevents endothelin-1 from exerting its effects on vascular smooth muscle cells and other target cells, thereby reducing vasoconstriction and cell proliferation.

Cellular Effects

Atrasentan hydrochloride exerts various effects on different cell types and cellular processes. In vascular smooth muscle cells, it inhibits endothelin-1-induced proliferation and migration, which are critical processes in the development of vascular diseases. Additionally, atrasentan hydrochloride has been shown to reduce proteinuria and improve kidney outcomes in patients with diabetic kidney disease by decreasing mesangial cell activation, inflammation, and fibrosis . This compound also influences cell signaling pathways, such as the endothelin signaling pathway, and modulates gene expression related to cell proliferation and inflammation.

Molecular Mechanism

The molecular mechanism of action of atrasentan hydrochloride involves its selective binding to endothelin A receptors, thereby blocking the binding of endothelin-1. This inhibition prevents the activation of downstream signaling pathways that lead to vasoconstriction, cell proliferation, and inflammation . Atrasentan hydrochloride also inhibits the expression of genes involved in these processes, further contributing to its therapeutic effects. By blocking endothelin A receptors, atrasentan hydrochloride reduces the pathological effects of endothelin-1 on various tissues and organs.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of atrasentan hydrochloride have been observed to change over time. Studies have shown that this compound is rapidly absorbed and reaches steady-state concentrations within a few days of administration . Atrasentan hydrochloride has demonstrated consistent pharmacokinetic profiles, with a half-life of approximately 21 hours . Long-term studies have indicated that atrasentan hydrochloride maintains its efficacy in reducing proteinuria and improving kidney function over extended periods

Dosage Effects in Animal Models

The effects of atrasentan hydrochloride vary with different dosages in animal models. In preclinical studies, atrasentan hydrochloride has shown dose-dependent efficacy in reducing proteinuria and improving kidney outcomes . Higher doses of atrasentan hydrochloride have been associated with increased adverse effects, such as edema and weight gain, which are likely due to its potent vasodilatory effects . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Atrasentan hydrochloride is involved in several metabolic pathways, primarily related to its interaction with endothelin receptors. This compound is metabolized in the liver, and its metabolites are excreted primarily through the kidneys . The metabolic pathways of atrasentan hydrochloride involve various enzymes, including cytochrome P450 enzymes, which play a crucial role in its biotransformation

Transport and Distribution

Atrasentan hydrochloride is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and distributed to target tissues, where it exerts its therapeutic effects . The compound’s distribution is influenced by its binding to plasma proteins and its interaction with transporters and binding proteins . These interactions affect the localization and accumulation of atrasentan hydrochloride in different tissues, contributing to its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of atrasentan hydrochloride is primarily determined by its interaction with endothelin A receptors, which are located on the cell surface . This compound does not require specific targeting signals or post-translational modifications to reach its target receptors. Its activity and function are influenced by the density and distribution of endothelin A receptors on different cell types

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Atrasentan Hydrochloride involves multiple steps, starting with the preparation of the core pyrrolidine structure. The key steps include:

- Formation of the pyrrolidine ring.

- Introduction of the benzodioxole and methoxyphenyl groups.

- Final coupling with the dibutylamino group.

Industrial Production Methods: Industrial production of Atrasentan Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-purity reagents.

- Controlled reaction temperatures and pressures.

- Purification steps such as crystallization and chromatography to isolate the final product .

化学反応の分析

反応の種類: アトラセンタン塩酸塩は、以下を含むいくつかの種類の化学反応を受けます。

酸化: この反応は、分子上の官能基を変え、その活性を変化させる可能性があります。

還元: この反応は、特定の官能基を還元し、分子の安定性と反応性に影響を与えます。

置換: この反応は、ある官能基を別の官能基に置き換えるもので、化合物の性質を変えるために使用できます。

一般的な試薬と条件:

酸化剤: 過酸化水素や過マンガン酸カリウムなど。

還元剤: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなど。

置換試薬: ハロゲンやアルキル化剤など。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生じることがあり、還元は脱酸素化化合物を生じることがあります .

4. 科学研究への応用

アトラセンタン塩酸塩には、以下を含むいくつかの科学研究への応用があります。

化学: エンドセリン受容体拮抗薬の挙動を研究するためのモデル化合物として使用されます。

生物学: 細胞増殖とアポトーシスへの影響について調査されています。

医学: タンパク質尿を減らし、腎機能を改善することにより、癌と糖尿病性腎臓病を治療する可能性について研究されています。

類似化合物との比較

Sitaxentan: Another endothelin receptor antagonist used primarily for pulmonary arterial hypertension.

Ambrisentan: Similar to Sitaxentan, used for treating pulmonary arterial hypertension.

Bosentan: A dual endothelin receptor antagonist used for pulmonary arterial hypertension.

Comparison: Atrasentan Hydrochloride is unique in its high selectivity for the endothelin A receptor, making it particularly effective in reducing cell proliferation and proteinuria. Unlike other endothelin receptor antagonists, Atrasentan Hydrochloride has shown promise in treating diabetic kidney disease and certain cancers .

特性

IUPAC Name |

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N2O6.ClH/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20;/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34);1H/t23-,27-,28+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFUJIFSUKPWCZ-SQMFDTLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

173937-91-2 (Parent) | |

| Record name | Atrasentan hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195733438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20173240 | |

| Record name | Atrasentan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195733-43-8 | |

| Record name | Atrasentan hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195733438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atrasentan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATRASENTAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4G31X93ZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B519789.png)

![(1R,2R)-N-(1-cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexane-1-carboxamide](/img/structure/B520084.png)

![N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide](/img/structure/B520157.png)

![3-{[(Benzo[1,3]dioxol-5-ylmethyl)-carbamoyl]-methyl}-4-(2-imidazol-1-yl-pyrimidin-4-yl)-piperazine-1-carboxylic acid methyl ester](/img/structure/B520569.png)

![Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B521106.png)

![(3Z)-5-acetyl-3-[1,3-benzodioxol-5-yl-[(1-methylpiperidin-4-yl)amino]methylidene]-1H-indol-2-one](/img/structure/B521146.png)

![N-(2,4-Dichlorophenyl)-N'-[1-(2,5-bistrifluoromethylphenyl)-2-(imidazol-1-yl)-ethyl]-N''-cyanoguanidine](/img/structure/B521629.png)